

Application Notes and Protocols for GSK467 in In Vitro Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK467 is a potent and selective, cell-penetrant inhibitor of KDM5B (also known as JARID1B or PLU1), a histone demethylase that plays a crucial role in cancer progression.[1] KDM5B removes methyl groups from lysine 4 on histone H3 (H3K4), a mark associated with active gene transcription. By inhibiting KDM5B, **GSK467** can alter gene expression, leading to anti-proliferative effects in various cancer cell lines.[1] These application notes provide detailed protocols for utilizing **GSK467** in common in vitro cell culture assays to assess its therapeutic potential.

Mechanism of Action

GSK467 selectively targets the 2-oxoglutarate (2-OG) binding pocket of the KDM5B enzyme. [1] This inhibition leads to an increase in the global levels of H3K4 trimethylation (H3K4me3), thereby reactivating the expression of tumor suppressor genes that are silenced in cancer cells. The downstream effects of KDM5B inhibition by **GSK467** include the suppression of cell proliferation, colony formation, invasion, and migration in cancer cells.[1]

Quantitative Data Summary

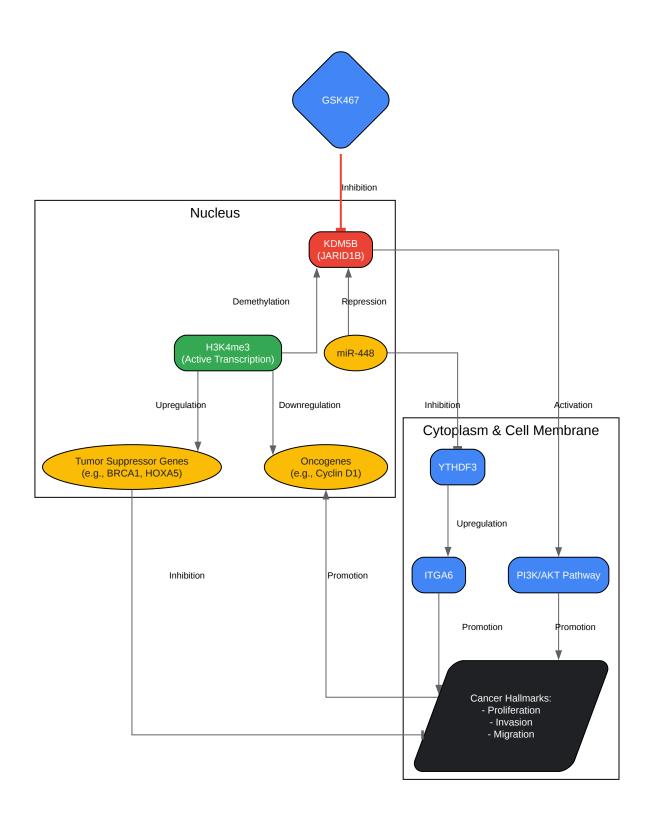


Parameter	Value	Cell Line(s)	Reference
Ki (KDM5B)	10 nM	N/A	[1]
IC50 (KDM5B)	26 nM (0.026 μM)	N/A	[1][2]
Selectivity	>180-fold vs KDM4C	N/A	[1]
Cell Proliferation IC50	>50 μM	MM.1S (Multiple Myeloma)	[1]

Signaling Pathway

The signaling pathway affected by **GSK467** centers on its inhibition of KDM5B. This leads to alterations in gene expression that impact key cancer-related pathways. In hepatocellular carcinoma (HCC), **GSK467** has been shown to inhibit the YTHDF3/ITGA6 axis by promoting the expression of miR-448. In other cancers, KDM5B is known to regulate the PI3K/AKT pathway and the expression of genes like BRCA1, HOXA5, and cyclin D1.





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Caption: **GSK467** inhibits KDM5B, altering gene expression and downstream cancer pathways.



Experimental Protocols Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of **GSK467** on the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells.

Materials:

- GSK467 (solubilized in DMSO)
- Cancer cell lines (e.g., MM.1S, HCC cell lines)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- 96-well clear flat-bottom plates
- MTT solution (5 mg/mL in PBS, sterile filtered)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Phosphate Buffered Saline (PBS)
- Multichannel pipette
- Plate reader (absorbance at 570 nm)

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - \circ Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium.
 - Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.



GSK467 Treatment:

- Prepare serial dilutions of GSK467 in complete medium. A suggested concentration range is 0-100 μM.[1] Include a vehicle control (DMSO) at the same concentration as the highest GSK467 treatment.
- Carefully remove the medium from the wells and add 100 μL of the GSK467 dilutions.
- Incubate for the desired treatment period (e.g., 6 days for MM.1S cells).

MTT Addition:

- After the incubation period, add 10 μL of MTT solution to each well.
- Incubate for 4 hours at 37°C, 5% CO2, protected from light.

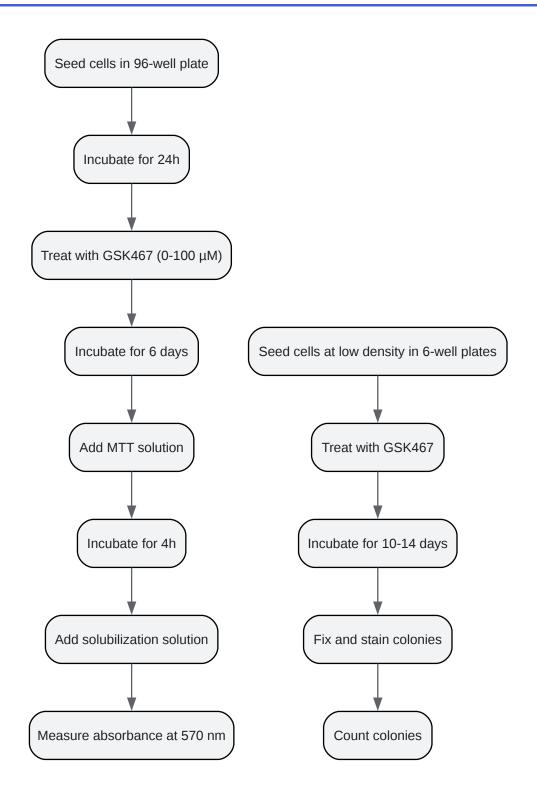
Formazan Solubilization:

- Carefully remove the medium containing MTT.
- Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Incubate for 15 minutes at room temperature on an orbital shaker, protected from light.

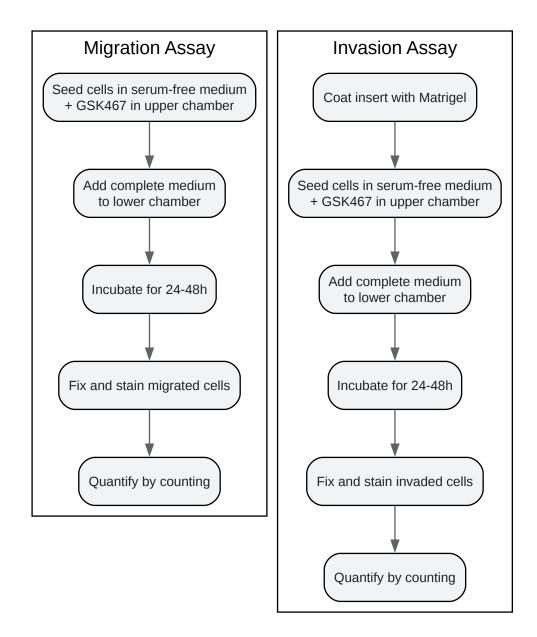
Data Acquisition:

Measure the absorbance at 570 nm using a plate reader.









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References

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